1-(2-Bromoethyl)-2-nitrobenzene
Overview
Description
1-(2-Bromoethyl)-2-nitrobenzene is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrosynthesis of 1-Nitro-2-vinylbenzene and 1H-Indole
- Research Context: Electrochemical reduction studies at carbon cathodes.
- Findings: The compound is involved in producing 1-nitro-2-vinylbenzene and 1H-indole through electrosynthesis. This process is significant in organic electrochemistry and offers a route to synthesize these compounds (Du & Peters, 2010).
Synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene
- Research Context: Synthesis in the context of medicinal chemistry.
- Findings: The compound is a key intermediate in the preparation of dofetilide, a medication used for treating arrhythmia. The synthesis process and its optimization are of interest in pharmaceutical research (Guang-xin, 2006).
Investigations into OH−-Induced β-Elimination Reactions
- Research Context: Chemical behavior in various solvent mixtures.
- Findings: 1-(2-Bromoethyl)-2-nitrobenzene's reactivity in OH−-induced elimination reactions, contributing to understanding of its chemical properties in different solvent environments (Alunni, Melis, & Ottavi, 2006).
Palladium[0]-Mediated Ullmann Cross-Coupling
- Research Context: Application in organic synthesis.
- Findings: The compound is used in the palladium-mediated cross-coupling reaction to produce various organic compounds, highlighting its utility in organic synthesis (Banwell, Lupton, Ma, Renner, & Sydnes, 2004).
Role in Nucleophilic Aromatic Substitution by Hydrogen
- Research Context: Reaction with sodium borohydride.
- Findings: It participates in reactions leading to nitrobenzene and showcases aromatic hydrogen exchange. This study contributes to the understanding of nucleophilic aromatic substitution mechanisms (Gold, Miri, & Robinson, 1980).
Photoreduction Studies
- Research Context: Photoelectrochemical reduction.
- Findings: Involved in studies of photoelectrochemical reduction, showcasing its behavior under specific light conditions and contributing to photophysical knowledge (Compton & Dryfe, 1994).
Role in Polymer Solar Cells
- Research Context: Improvement of solar cell performance.
- Findings: Its addition to polymer solar cells enhances power conversion efficiency, indicating its potential use in solar energy technologies (Fu et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-(2-Bromoethyl)-2-nitrobenzene has been found to play a role in pharmaceutical synthesis, particularly in the creation of antimicrobial agents . It interacts with various enzymes and proteins, serving as a building block for complex organic molecules . The nature of these interactions is largely dependent on the specific biochemical reaction in which this compound is involved.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It is known to exert its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation . Changes in gene expression may also occur as a result of exposure to this compound.
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. It is likely that this compound interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Properties
IUPAC Name |
1-(2-bromoethyl)-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLIPOVZERLCNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCBr)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494319 | |
Record name | 1-(2-Bromoethyl)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16793-89-8 | |
Record name | 1-(2-Bromoethyl)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Nitrophenethyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.